5-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile
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Overview
Description
5-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile is a chemical compound with the molecular formula C8H11NO. It is characterized by a spirocyclic structure, which includes a nitrile group and an oxirane ring. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile typically involves the reaction of cyclopentanone with 2-chloroacetonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the spirocyclic structure .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories and research facilities. The production process involves stringent control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile is not fully understood. it is believed to interact with various molecular targets through its nitrile and oxirane functional groups. These interactions can lead to the modulation of biological pathways and the formation of reactive intermediates .
Comparison with Similar Compounds
1-Oxaspiro[2.4]heptane-2-carbonitrile: Similar structure but lacks the methyl group.
Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate: Contains an ester group instead of a nitrile group
Uniqueness: 5-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile is unique due to its specific spirocyclic structure and the presence of both nitrile and oxirane functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H11NO |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
5-methyl-1-oxaspiro[2.4]heptane-2-carbonitrile |
InChI |
InChI=1S/C8H11NO/c1-6-2-3-8(4-6)7(5-9)10-8/h6-7H,2-4H2,1H3 |
InChI Key |
BZDCVLGQPOSUGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C1)C(O2)C#N |
Origin of Product |
United States |
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